6-Bromo-N,N-dipropylpyridazin-4-amine
Description
Systematic IUPAC Name Derivation
The systematic IUPAC name 6-bromo-N,N-dipropylpyridazin-4-amine follows strict nomenclature rules for heterocyclic compounds. The parent structure is pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2. The numbering begins at one nitrogen atom and proceeds clockwise, assigning the amine group (-NH-) to position 4 and the bromine substituent to position 6. The prefix N,N-dipropyl indicates two propyl groups (-CH~2~CH~2~CH~3~) bonded to the nitrogen atom of the amine. This hierarchical naming prioritizes functional group seniority (amine > halide) and substituent positions according to IUPAC guidelines.
The molecular formula C~10~H~16~BrN~3~ reflects this structure:
Alternative Naming Conventions in Literature
Alternative names for this compound prioritize brevity or emphasize specific structural features:
- 6-Bromo-4-(dipropylamino)pyridazine : Highlights the amino group’s position and substituents.
- N,N-Dipropyl-6-bromopyridazin-4-amine : Reorders substituents without altering meaning.
- MFCD30476673 : A laboratory-specific identifier from chemical catalogs.
Non-systematic names occasionally appear in industrial contexts, such as BLDpharm-1619989-16-0 , which combines a vendor prefix with the CAS registry number. These aliases lack standardization but facilitate commercial transactions.
CAS Registry Number and Database Entries
The CAS Registry Number 1619989-16-0 uniquely identifies this compound across scientific databases. Key entries include:
While PubChem lacks a dedicated entry, structurally analogous compounds like 6-bromo-N,N-dimethylpyrimidin-4-amine (CID 72219315) demonstrate similar annotation patterns for brominated heterocyclic amines. Commercial suppliers such as BLDpharm and Bio-Fount list the compound with purity specifications (≥97%) and storage guidelines, though pharmacological applications are explicitly excluded.
Properties
Molecular Formula |
C10H16BrN3 |
|---|---|
Molecular Weight |
258.16 g/mol |
IUPAC Name |
6-bromo-N,N-dipropylpyridazin-4-amine |
InChI |
InChI=1S/C10H16BrN3/c1-3-5-14(6-4-2)9-7-10(11)13-12-8-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
MNWFTXNBEQJYDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=CC(=NN=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dipropylpyridazin-4-amine typically involves the bromination of pyridazine derivatives followed by the introduction of dipropylamine groups. One common method starts with the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 6-bromopyridazine is then reacted with dipropylamine under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control of reaction conditions and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N,N-dipropylpyridazin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
6-Bromo-N,N-dipropylpyridazin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Bromo-N,N-dipropylpyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrimidine Derivatives
Example:
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (): Structure: Pyrimidine ring (two nitrogen atoms at positions 1 and 3) with bromine at position 5, chlorine at position 2, and cyclopentylamine at position 4. Synthesis: Achieved via Cu-catalyzed coupling, yielding 85% purity . Key Differences: Pyrimidines have nitrogen atoms in non-adjacent positions, altering electronic distribution compared to pyridazines. Bromine placement (position 5 vs. 6) may affect regioselectivity in further reactions.
Table 1: Pyridazine vs. Pyrimidine Derivatives
Thienopyrimidine Derivatives
Example:
- 6-Bromo-N-arylthieno[2,3-d]pyrimidin-4-amine (): Structure: Thienopyrimidine fused ring system with bromine at position 6 and aryl groups on the amine. Synthesis: Utilizes Dimroth rearrangement, offering high yields and simple purification .
Pyridine Derivatives
Example:
- 6-Bromo-N,N-bis[(4-methoxyphenyl)methyl]-4-methyl-5-(trifluoromethyl)pyridin-2-amine (): Structure: Pyridine ring with bromine at position 6, trifluoromethyl at position 5, and bulky bis(4-methoxyphenyl)methylamine groups. Purity: 97% (HPLC) . Key Differences: Pyridine’s single nitrogen atom reduces basicity compared to pyridazine.
Alkylamine-Substituted Bromoheterocycles
Example:
Research Findings and Implications
- Reactivity Trends: Bromine at position 6 in pyridazines/pyrimidines enhances electrophilic aromatic substitution (EAS) at adjacent positions, as seen in and .
- Solubility and Bioavailability: Longer alkyl chains (e.g., dipropyl vs.
- Pharmacological Potential: Thienopyrimidines () and pyrimidines () are explored in kinase inhibition and anticancer therapies, suggesting analogous pyridazines could have similar applications .
Biological Activity
6-Bromo-N,N-dipropylpyridazin-4-amine is a synthetic compound of interest due to its unique structural features and potential biological activities. With the molecular formula C10H16BrN3, it is a brominated derivative of pyridazine, characterized by the presence of dipropylamine groups. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential applications in treating diseases and its role as a building block for more complex molecules.
The chemical properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C10H16BrN3 |
| Molecular Weight | 258.16 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H16BrN3/c1-3-5-14(6-4-2)9-7-10(11)13-12-8-9/h7-8H,3-6H2,1-2H3 |
| InChI Key | MNWFTXNBEQJYDH-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)C1=CC(=NN=C1)Br |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate enzyme activity or receptor function, which can lead to various pharmacological effects. For instance, it has been suggested that it may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties.
Biological Activity
Antimicrobial Properties: Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity: Research has shown that this compound may have anticancer effects. It appears to inhibit cell growth in various cancer cell lines, suggesting a potential role as an anticancer agent. The exact pathways involved are still under investigation, but it may involve apoptosis induction or cell cycle arrest.
Neuroprotective Effects: Emerging evidence suggests that this compound could have neuroprotective properties. This could be linked to its ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study:
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a lead compound for developing new antibiotics. -
Cancer Cell Line Analysis:
In vitro studies involving various cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. Flow cytometry analysis confirmed these findings, indicating a dose-dependent response. -
Neuroprotection Study:
A recent investigation into the neuroprotective effects of this compound demonstrated that it could protect neuronal cells from oxidative stress-induced damage. The study utilized models of oxidative injury and assessed cell viability through MTT assays, showing promising results for future therapeutic applications in neurodegenerative diseases.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-N,N-dimethylpyridazin-4-amine | Dimethyl instead of dipropyl groups | Moderate antimicrobial activity |
| 6-Bromo-pyridazine derivatives | Varying substituents on the pyridazine ring | Diverse biological activities depending on substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
